5-[2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]ethylamino]naphthalene-1-sulfonic acid
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Overview
Description
Gamma-1,5-Edans-ATP is a compound known for its unique properties as a fluorogenic substrate. It is often used in biochemical assays, particularly those involving retroviral proteases. The compound is characterized by its ability to undergo resonance energy transfer, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-1,5-Edans-ATP involves multiple steps, starting with the preparation of the Edans moiety. This is typically achieved through the reaction of 1,5-naphthalenedisulfonic acid with ethylenediamine. The resulting product is then coupled with adenosine triphosphate (ATP) under specific conditions to form gamma-1,5-Edans-ATP .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Gamma-1,5-Edans-ATP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule, affecting its fluorescence properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the Edans moiety or the ATP component.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Gamma-1,5-Edans-ATP is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorogenic substrate in various assays to study enzyme kinetics and reaction mechanisms.
Biology: Employed in fluorescence resonance energy transfer (FRET) assays to investigate protein-protein interactions and cellular processes.
Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes or proteins associated with diseases.
Industry: Applied in the development of biosensors and diagnostic kits for various applications.
Mechanism of Action
Gamma-1,5-Edans-ATP exerts its effects through resonance energy transfer. When the compound is cleaved by a specific enzyme, such as a retroviral protease, the fluorescence intensity increases. This change in fluorescence is used to measure enzyme activity and study molecular interactions. The molecular targets and pathways involved include the specific binding sites on the enzyme and the subsequent cleavage of the substrate .
Comparison with Similar Compounds
Similar Compounds
1,5-EDANS: A fluorogenic substrate used in similar applications but lacks the ATP component.
Fluorescein: Another fluorogenic compound used in various assays but with different fluorescence properties.
Rhodamine: A fluorogenic dye with applications in microscopy and flow cytometry.
Uniqueness
Gamma-1,5-Edans-ATP is unique due to its combination of the Edans moiety and ATP, providing both fluorescence properties and the ability to participate in biochemical reactions involving ATP. This dual functionality makes it a versatile tool in scientific research .
Properties
CAS No. |
102415-55-4 |
---|---|
Molecular Formula |
C22H28N7O15P3S |
Molecular Weight |
755.5 g/mol |
IUPAC Name |
5-[2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H28N7O15P3S/c23-20-17-21(26-10-25-20)29(11-27-17)22-19(31)18(30)15(42-22)9-41-46(34,35)44-47(36,37)43-45(32,33)28-8-7-24-14-5-1-4-13-12(14)3-2-6-16(13)48(38,39)40/h1-6,10-11,15,18-19,22,24,30-31H,7-9H2,(H,34,35)(H,36,37)(H2,23,25,26)(H2,28,32,33)(H,38,39,40)/t15-,18-,19-,22-/m1/s1 |
InChI Key |
KRFAVSHDVRABPO-CIVUBGFFSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Isomeric SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Synonyms |
adenosine-5'-triphosphoro-gamma-1-(5-sulfonic acid)naphthyl ethylamidate gamma-1,5-EDANS-ATP |
Origin of Product |
United States |
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